Crisaborole-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

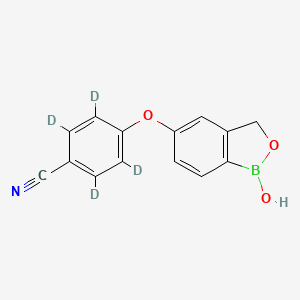

C14H10BNO3 |

|---|---|

分子量 |

255.07 g/mol |

IUPAC 名称 |

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D |

InChI 键 |

USZAGAREISWJDP-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC2=CC3=C(B(OC3)O)C=C2)[2H] |

规范 SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Crisaborole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Crisaborole-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor Crisaborole. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the isotopically labeled version of Crisaborole, where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

The chemical structure of this compound is 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4. The key structural features include a benzoxaborole core and a deuterated 4-cyanophenoxy side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆D₄BNO₃ | [3][4] |

| Molecular Weight | 255.1 g/mol | [4] |

| IUPAC Name | 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4 | [5] |

| Appearance | White to Off-White Solid | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route involves the preparation of two key intermediates: 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol and 4-fluorobenzonitrile-d4, followed by a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

Synthesis of 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (Intermediate 1)

A detailed experimental protocol for a similar, fluorinated analog, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, provides a strong basis for the synthesis of the required non-fluorinated intermediate. The synthesis starts from 2-bromo-5-hydroxybenzaldehyde.

Experimental Protocol:

-

Protection of the aldehyde: 2-Bromo-5-hydroxybenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid to protect the aldehyde group as a dimethyl acetal.

-

Lithiation and Borylation: The resulting acetal is treated with n-butyllithium at low temperature (-78 °C) in diethyl ether to perform a lithium-halogen exchange. This is followed by the addition of a trialkyl borate, such as trimethyl borate, to introduce the boronic ester functionality.

-

Deprotection and Cyclization: Acidic workup with hydrochloric acid removes the acetal protecting group and facilitates the cyclization to form the 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

-

Purification: The crude product is purified by recrystallization from water.

Synthesis of 4-Fluorobenzonitrile-d4 (Intermediate 2)

The deuterated intermediate can be synthesized from commercially available deuterated precursors. A common method for the synthesis of cyanophenols involves the dehydration of the corresponding aldoxime.

Experimental Protocol:

-

Oxime formation: p-Hydroxybenzaldehyde can be reacted with hydroxylamine hydrochloride to form p-hydroxybenzaldehyde oxime.

-

Dehydration: The resulting oxime is then dehydrated to the corresponding nitrile, 4-cyanophenol, using a dehydrating agent such as acetic anhydride.

-

Deuteration: While direct deuteration of 4-cyanophenol is possible, a more efficient route for high isotopic enrichment would involve starting from a deuterated precursor. 4-Fluorobenzonitrile can be synthesized and subsequently deuterated, or a synthesis can be devised from deuterated benzene. A common industrial synthesis of 4-cyanophenol involves the ammoxidation of p-cresol. A deuterated version of this process could be employed. Alternatively, 4-bromophenol can be reacted with copper(I) cyanide.

Final Synthesis of this compound via Williamson Ether Synthesis

The final step involves the coupling of the two key intermediates.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 eq) and 4-fluorobenzonitrile-d4 (1.1 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid.

Table 2: Summary of a Representative Synthesis Protocol for this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol, 4-fluorobenzonitrile-d4 | K₂CO₃ | DMF | 100 | 18 | ~70-80* |

*Yield is an estimate based on analogous non-deuterated reactions reported in the literature.

Mechanism of Action and Signaling Pathway

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. This leads to the downstream modulation of various signaling pathways, ultimately resulting in the suppression of pro-inflammatory cytokine production.

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental Workflow: PDE4 Inhibition Assay

The inhibitory activity of this compound against PDE4 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the conversion of a fluorescently labeled cAMP substrate to AMP.

Caption: A typical workflow for determining the IC50 of this compound against the PDE4 enzyme.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Table 3: Analytical Methods for this compound Characterization

| Technique | Expected Results |

| ¹H NMR | Absence of signals corresponding to the aromatic protons on the 4-cyanophenyl ring. Presence of signals for the benzoxaborole core protons. |

| ²H NMR | Presence of a signal corresponding to the deuterium atoms on the 4-cyanophenyl ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the this compound structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M-H]⁻ at m/z 254.1). Tandem MS (MS/MS) can be used to confirm the fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Quantitative Analysis:

This compound is primarily used as an internal standard for the quantification of Crisaborole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The multiple reaction monitoring (MRM) transitions for Crisaborole and this compound are monitored.

Table 4: Representative Mass Spectrometry Parameters for Quantitative Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Crisaborole | 250.1 | 117.9 |

| This compound | 254.1 | 122.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

This technical guide provides a foundational understanding of the chemical structure and a viable synthetic pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions.

References

- 1. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

A Technical Guide on Crisaborole-d4 as an Internal Standard

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role and mechanism of crisaborole-d4 as a deuterated internal standard in the bioanalysis of crisaborole, a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor used for treating atopic dermatitis.[1][2][3]

The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[4] An IS is a compound chemically similar to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[5] It serves to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4][5]

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds.[4][6] this compound is the deuterium-labeled analog of crisaborole.[7][8] Because its physicochemical properties are nearly identical to the unlabeled drug, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.[4][5] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification.[5]

Crisaborole's Pharmacological Mechanism of Action

Crisaborole exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4).[2][9][10][11]

-

PDE4 Activity: In inflammatory cells, PDE4 is an enzyme that degrades the secondary messenger cyclic adenosine monophosphate (cAMP), converting it to adenosine monophosphate (AMP).[9][10]

-

Crisaborole Inhibition: By inhibiting PDE4, crisaborole prevents the breakdown of cAMP, leading to increased intracellular cAMP levels.[9][10][12]

-

Anti-Inflammatory Effect: Elevated cAMP levels are associated with a reduction in the production of pro-inflammatory cytokines, such as TNF-alpha, IL-4, IL-5, and IL-13.[10][11] This suppression of inflammatory mediators is thought to alleviate the signs and symptoms of atopic dermatitis.[9][10]

The signaling pathway is visualized below.

Bioanalytical Workflow for Crisaborole Quantification

The quantification of crisaborole in biological matrices like human plasma is typically performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[1] this compound is the essential internal standard for this process.

Experimental Protocol

A representative protocol for the analysis of crisaborole in human plasma is detailed below.[1][13]

-

Sample Preparation:

-

An aliquot of human plasma is obtained.

-

A precise volume of a known concentration of this compound (internal standard) working solution is added to the plasma sample.

-

For protein precipitation, a solvent such as acetonitrile is added to the sample.[1] This step removes large protein molecules that can interfere with the analysis.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

-

Extraction & Reconstitution:

-

The resulting supernatant, containing crisaborole and this compound, is collected.

-

The supernatant is often evaporated to dryness under a stream of nitrogen.

-

The dried residue is reconstituted in a specific volume of the mobile phase to prepare it for injection into the UHPLC system.[14]

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a UHPLC system equipped with a reverse-phase C18 column.

-

A gradient elution using a mobile phase, often consisting of a mixture of acetonitrile or methanol and water (sometimes with additives like ammonium acetate or formic acid), is used to separate crisaborole and this compound from other matrix components.[1][14][15]

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[1]

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect specific mass transitions for both crisaborole and this compound.[1] This highly selective technique ensures that only the target analytes are quantified.

-

The general experimental workflow is visualized below.

Quantitative Data and Method Parameters

The use of this compound allows for the development of robust and sensitive assays. Key quantitative parameters from published methods are summarized below.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |

|---|---|---|---|---|

| Crisaborole | 250.0 | 118.0 | ESI- | [1] |

| This compound | 254.0 | 121.9 | ESI- | [1] |

| Crisaborole | 252.1 | 222.1 | ESI | [14] |

| This compound | 256.1 | 222.1 | ESI | [14] |

| Crisaborole (oxalic acid adduct) | 322 | 250 | ESI- | [13] |

| this compound (oxalic acid adduct) | 326 | 254 | ESI- |[13] |

Table 2: Method Validation & Performance Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.20 - 80 ng/mL | [1] |

| 75.0 - 225.0 ng/mL | [14] | |

| Intra-day Precision (%RSD) | < 9.17% | [1] |

| Inter-day Precision (%RSD) | < 9.17% | [1] |

| Accuracy | -2.29% to 6.33% | [1] |

| Extraction Recovery (Crisaborole) | 84.61% | [1] |

| Extraction Recovery (this compound) | 91.43% |[1] |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of crisaborole in biological samples.[7] Its mechanism as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical nature and distinct mass allow it to effectively correct for analytical variability. The use of this compound in validated LC-MS/MS methods, as detailed in this guide, ensures high-quality pharmacokinetic and clinical data, which is fundamental for drug development and therapeutic monitoring.

References

- 1. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. veeprho.com [veeprho.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 10. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Crisaborole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Crisaborole-d4, a deuterated internal standard for the non-steroidal anti-inflammatory drug, Crisaborole. This document outlines typical quality specifications, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and analytical workflows, designed to support research and development activities.

Certificate of Analysis: Data Presentation

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various suppliers. These values represent common specifications and may vary by batch and supplier.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | 4-((1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4 |

| Synonyms | Eucrisa-d4 |

| Molecular Formula | C₁₄H₆D₄BNO₃ |

| Molecular Weight | 255.07 g/mol |

| CAS Number | 2268785-42-6 |

| Appearance | White to Off-White Solid |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Typical Specification |

| Chemical Purity | HPLC | >95%[3] to >98% |

| Isotopic Enrichment | Mass Spectrometry | ≥95% Deuterium Incorporation |

Table 3: Analytical Test Results (Illustrative)

| Test | Method | Result | Specification |

| Purity (by HPLC) | RP-HPLC | 99.2% | ≥98.0% |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |

| ¹H NMR Spectrum | ¹H NMR | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | 99.5% | ≥95% |

| Residual Solvents | GC-HS | <0.5% | Meets USP <467> |

| Water Content | Karl Fischer | 0.15% | ≤0.5% |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following protocols are based on published analytical methods for Crisaborole and its deuterated analogue.[4][5]

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common. For example:

-

Mobile Phase A: Phosphate buffer (pH 3.0)

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 95%) over a set period (e.g., 15 minutes).[4]

-

-

Flow Rate: A typical flow rate is between 0.65 and 1.0 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Detection: UV detection at 252 nm.[4]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This method is used to confirm the molecular weight of this compound and determine its isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.

-

Mode: Multiple Reaction Monitoring (MRM) is often used for quantification and confirmation in complex matrices.[5]

-

Monitored Transitions:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS/MS system. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic distribution can be analyzed to confirm the level of deuterium incorporation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides detailed information about the molecular structure of this compound, confirming the identity and position of atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Experiment: ¹H NMR is the most common experiment.

-

Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.

-

Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound, showing the absence or significant reduction of proton signals at the deuterated positions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Crisaborole Signaling Pathway

Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][6] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This leads to an increase in intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][6]

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using RP-HPLC.

Logical Structure of a Certificate of Analysis

This diagram shows the logical relationship between the different sections of a typical Certificate of Analysis.

References

- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 2. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 3. sussex-research.com [sussex-research.com]

- 4. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]

- 5. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential and mechanism of action of Crisaborole_Chemicalbook [chemicalbook.com]

Technical Guide to Crisaborole-d4: Sourcing and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement of Crisaborole-d4, a deuterated analog of the non-steroidal phosphodiesterase 4 (PDE4) inhibitor, Crisaborole. Additionally, it delves into the core scientific principles of Crisaborole's mechanism of action, offering detailed experimental protocols and visual workflows to support research and development in inflammatory skin diseases such as atopic dermatitis.

This compound Supplier and Purchasing Information

This compound is utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Crisaborole in biological samples.[1] Several specialized chemical suppliers offer this deuterated compound. The following table summarizes key purchasing information from a selection of suppliers. Please note that pricing is subject to change and it is recommended to request a formal quote from the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Molecular Weight | CAS Number (Unlabeled) |

| Simson Pharma Limited | Crisaborole D4 | Not specified | High Quality (CoA provided) | Not specified | 2268785-42-6 (labeled) |

| BDGSynthesis | This compound | Not specified | >98% (HPLC) | 255.07 | 906673-24-3 |

| Sussex Research Laboratories Inc. | This compound | SI030170 | >95% (HPLC) | 255 | 906673-24-3 |

| Clinivex | This compound | Not specified | Not specified | Not specified | Not specified |

| LGC Standards | This compound | Not specified | Not specified | Not specified | Not specified |

| Veeprho | This compound | Not specified | Not specified | Not specified | Not specified |

| Pharmaffiliates | This compound | PA STI 022771 | Not specified | 255.07 | Not specified |

All listed suppliers typically provide a Certificate of Analysis (CoA) with their products, detailing purity and identity verification methods.[2][3]

Mechanism of Action: PDE4 Inhibition and Anti-Inflammatory Effects

Crisaborole exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[4] Overactivity of PDE4 is a known contributor to the signs and symptoms of atopic dermatitis.[2] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), thereby reducing inflammation and pruritus associated with atopic dermatitis.[5][6]

Signaling Pathway of Crisaborole

Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and subsequent reduction of inflammatory signaling.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of Crisaborole and its effects.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of Crisaborole on PDE4 in a biochemical assay.

Materials:

-

Recombinant human PDE4B2 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8.3 mM MgCl₂, 1.7 mM EGTA)

-

cAMP substrate

-

Crisaborole (or other test compounds)

-

Rolipram (as a positive control inhibitor)

-

AMP detection kit (e.g., PDELight HTS cAMP Phosphodiesterase Assay Kit)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Crisaborole and the positive control, Rolipram, in the assay buffer.

-

In a microplate, add the diluted test compounds or controls.

-

Add the recombinant human PDE4B2 enzyme to each well.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and quantify the amount of AMP produced using a suitable detection kit, following the manufacturer's instructions.[7]

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of PDE4 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine release from human PBMCs following treatment with Crisaborole.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) or other stimulants (e.g., PHA, PMA)

-

Crisaborole

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

-

Cell culture plates

-

Centrifuge

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]

-

Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration.

-

Seed the PBMCs into cell culture plates.

-

Pre-incubate the cells with various concentrations of Crisaborole for a specified time.

-

Stimulate the cells with a pro-inflammatory agent like LPS to induce cytokine production.

-

Incubate the cells for a suitable period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

In Vivo Atopic Dermatitis Mouse Model

This protocol outlines the induction of an atopic dermatitis-like phenotype in mice and the evaluation of topical Crisaborole treatment.

Materials:

-

BALB/c or C57BL/6 mice

-

Sensitizing agent (e.g., 2,4-Dinitrochlorobenzene - DNCB)

-

Crisaborole ointment (e.g., 2%)

-

Vehicle control ointment

-

Calipers for measuring ear thickness

-

Scoring system for skin lesions (e.g., based on erythema, edema, excoriation, and dryness)

Procedure:

-

Sensitization Phase: Apply a solution of DNCB to the shaved abdominal skin of the mice.

-

Challenge Phase: After a set period (e.g., 5 days), repeatedly apply a lower concentration of DNCB to a specific skin area (e.g., the ear or shaved back) to elicit an inflammatory response.

-

Treatment Phase: Once atopic dermatitis-like lesions are established, topically apply Crisaborole ointment or the vehicle control to the affected areas daily for a defined treatment period.[3]

-

Assessment:

-

Measure ear thickness regularly using calipers as an indicator of edema.

-

Score the severity of skin lesions based on a pre-defined scoring system.

-

At the end of the study, collect skin tissue for histological analysis to assess epidermal thickness and immune cell infiltration.

-

Homogenize skin tissue to measure cytokine levels via ELISA or qPCR.

-

Experimental Workflow for In Vivo Atopic Dermatitis Model

Caption: A typical workflow for inducing and treating atopic dermatitis in a mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4.3. Phosphodiesterase (PDE4 B2) Inhibition Assay [bio-protocol.org]

- 5. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crisaborole loaded nanoemulgel for the mitigation of atopic dermatitis in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Crisaborole-d4: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Crisaborole-d4 in research, focusing on its role as an internal standard in bioanalytical assays for the quantification of the non-steroidal anti-inflammatory drug, Crisaborole. This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of signaling pathways and experimental workflows.

Core Application: Internal Standard in Bioanalysis

This compound is the deuterium-labeled analogue of Crisaborole.[1] In research, its primary and critical function is to serve as an internal standard (IS) for the accurate quantification of Crisaborole in biological samples, most commonly plasma.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry-based bioanalysis. It compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[1]

Bioanalytical Methodologies: Quantification of Crisaborole

The quantification of Crisaborole in biological matrices is predominantly achieved through Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2] These methods are validated to meet the stringent regulations of bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Sample Preparation

Two primary methods for extracting Crisaborole and this compound from plasma are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: This is a rapid and straightforward method. A common protocol involves the addition of acetonitrile to the plasma sample, which denatures and precipitates plasma proteins.[2] After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.[2]

-

Liquid-Liquid Extraction: This technique offers a cleaner extract. After fortifying the plasma sample with this compound, it is acidified and extracted with an organic solvent mixture, such as hexane, methyl tert-butyl ether, and/or dichloromethane.[3] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the UHPLC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions

The separation of Crisaborole and this compound is typically performed on a C18 reverse-phase column.[3][4] The mobile phase often consists of a mixture of an aqueous component (e.g., water with additives like oxalic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[2][3]

Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).[2][4] The specific precursor-to-product ion transitions for Crisaborole and this compound are monitored for quantification.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Crisaborole using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Crisaborole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Crisaborole | 250.0 | 118.0 | Negative ESI | [2] |

| This compound (IS) | 254.0 | 121.9 | Negative ESI | [2] |

| Crisaborole (as oxalic acid adduct) | 322 | 250 | Negative ESI | [3] |

| This compound (IS, as oxalic acid adduct) | 326 | 254 | Negative ESI | [3] |

Table 2: Performance Characteristics of Validated UHPLC-MS/MS Assays

| Parameter | Method 1 | Method 2 |

| Reference | Feng et al. (2023)[2] | A study cited in "Predictors of Systemic Exposure to Topical Crisaborole"[3] |

| Matrix | Human Plasma | Human Plasma |

| Internal Standard | This compound | This compound |

| Calibration Range | 0.20 - 80 ng/mL | 0.200 - 100 ng/mL |

| Intra-day Precision (%RSD) | < 9.17% | Not Reported |

| Inter-day Precision (%RSD) | < 9.17% | Not Reported |

| Accuracy | -2.29% to 6.33% | Not Reported |

| Extraction Recovery (Crisaborole) | 84.61% | Not Reported |

| Extraction Recovery (this compound) | 91.43% | Not Reported |

Experimental Protocols

Protocol 1: UHPLC-MS/MS Quantification of Crisaborole in Human Plasma by Protein Precipitation

This protocol is adapted from the methodology described by Feng et al. (2023).[2]

-

Sample Preparation:

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a specified amount of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UHPLC-MS/MS Analysis:

-

Inject a 5 µL aliquot of the reconstituted sample onto a C18 UHPLC column.

-

Perform chromatographic separation using a gradient elution with acetonitrile and water.

-

Detect the analytes using a tandem mass spectrometer in negative ESI mode.

-

Monitor the MRM transitions of m/z 250.0 → 118.0 for Crisaborole and m/z 254.0 → 121.9 for this compound.

-

-

Data Analysis:

-

Quantify Crisaborole concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Protocol 2: Quantification of Crisaborole in Plasma by Liquid-Liquid Extraction

This protocol is a generalized representation based on the description in a pharmacokinetic study.[3]

-

Sample Preparation:

-

Take a known volume of plasma and place it in an ice bath.

-

Acidify the plasma with 1% (v/v) phosphoric acid.

-

Fortify the sample with this compound as the internal standard.

-

Perform liquid-liquid extraction using a mixture of hexane, methyl tert-butyl ether, and/or dichloromethane.

-

Separate the organic layer and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

-

Use an isocratic elution with a mobile phase containing aqueous and methanol- or acetonitrile-based components with oxalic acid.

-

-

Mass Spectrometric Detection:

-

Detect the analytes as oxalic acid adducts by tandem mass spectrometry with negative ion electrospray.

-

Monitor the ion transitions m/z 322 → 250 for Crisaborole and m/z 326 → 254 for this compound.

-

Visualizations

Signaling Pathway of Crisaborole

The parent compound, Crisaborole, is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, Crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This, in turn, is thought to reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory skin conditions like atopic dermatitis.

Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Crisaborole in plasma samples using this compound.

Caption: A typical bioanalytical workflow using this compound.

References

- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 2. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Deuterium Labeling of Crisaborole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory drug approved for the treatment of mild-to-moderate atopic dermatitis.[1][2][3] It is a phosphodiesterase-4 (PDE4) inhibitor, which works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), thereby reducing the production of pro-inflammatory cytokines.[1][2][3] The unique boron-containing structure of crisaborole facilitates its penetration through the skin.[4] Deuterium labeling is a strategy used in drug development to alter the pharmacokinetic profile of a molecule, often to improve its metabolic stability through the kinetic isotope effect. This technical guide provides an in-depth overview of the deuterium labeling of crisaborole, focusing on its synthesis, metabolism, and analytical applications.

Metabolism of Crisaborole

Crisaborole is rapidly and extensively metabolized into two major inactive metabolites.[1][2][5] The primary metabolic pathway involves hydrolysis of the benzoxaborole ring.[1][2][5]

-

Metabolite 1: 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol

-

Metabolite 2: 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid

The rapid conversion to inactive metabolites limits the systemic exposure to the active drug.[4]

Signaling Pathway of Crisaborole

Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

Deuterium Labeled Crisaborole: Crisaborole-d4

The most well-documented deuterated version of crisaborole is This compound . In this molecule, the four hydrogen atoms on the 4-cyanophenoxy ring are replaced with deuterium atoms.

Chemical Name: 4-((1-Hydroxy-1,3-dihydrobenzo[c][1][6]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4

Currently, the primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of crisaborole in biological matrices. There is no publicly available data to suggest that this compound has been investigated for therapeutic use or to intentionally alter the drug's pharmacokinetic profile for improved efficacy or safety.

Quantitative Data

Pharmacokinetic Parameters of Crisaborole (Non-deuterated)

The following table summarizes the pharmacokinetic parameters of non-deuterated crisaborole from a study in pediatric patients with atopic dermatitis.

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 127 ± 196 |

| AUC0-12 (ng*h/mL) | 949 ± 1240 |

| Tmax (hours) | 3.0 |

| Protein Binding | 97% |

Data from a study in pediatric subjects aged 2 to 17 years with mild to moderate atopic dermatitis.[2]

Comparative Data for Deuterated Crisaborole (Therapeutic Use)

There is currently no published data available from clinical or preclinical studies comparing the pharmacokinetics, efficacy, or safety of deuterated crisaborole with non-deuterated crisaborole for therapeutic purposes.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known synthesis methods for crisaborole. One common method involves the reaction of a suitably protected 5-hydroxy-1,3-dihydro-2,1-benzoxaborole derivative with a deuterated 4-fluorobenzonitrile.

Materials:

-

5-hydroxy-1,3-dihydro-2,1-benzoxaborole (or a protected precursor)

-

4-fluorobenzonitrile-2,3,5,6-d4

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 1 equivalent of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole, 1.1 equivalents of 4-fluorobenzonitrile-2,3,5,6-d4, and 1.5 equivalents of potassium carbonate.

-

Add a suitable volume of N,N-dimethylformamide to dissolve the reactants.

-

Heat the reaction mixture to 110°C and stir for 12 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature and filter to remove solid potassium carbonate.

-

Pour the filtrate into ice water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by trituration with n-hexane, followed by filtration and drying to yield this compound.

Hypothetical Metabolic Stability Assay of this compound in Human Liver Microsomes

This protocol describes a typical in vitro experiment to assess the metabolic stability of a test compound.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes and compare it to non-deuterated crisaborole.

Materials:

-

Crisaborole and this compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile

-

Internal standard (e.g., a structurally unrelated compound)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of crisaborole and this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and MgCl2.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (crisaborole or this compound).

-

Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Metabolic Pathway of Crisaborole

Caption: Primary metabolic pathway of Crisaborole.

Bioanalytical Workflow Using this compound

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

The deuterium labeling of crisaborole, specifically as this compound, is currently established for its utility as an internal standard in pharmacokinetic and other quantitative bioanalytical studies. This application leverages the stable isotopic label for precise and accurate measurement of the parent drug. While deuterium labeling is a recognized strategy in drug development to enhance metabolic stability and improve pharmacokinetic properties, there is a notable absence of public data on the therapeutic investigation of deuterated crisaborole. The rapid hydrolysis of the benzoxaborole ring, being the primary metabolic pathway, suggests that deuteration of the 4-cyanophenoxy moiety might not significantly alter the overall metabolic clearance of the drug. However, without experimental data from studies such as the hypothetical metabolic stability assay described, this remains speculative. Future research could explore whether deuteration at other positions on the crisaborole molecule, particularly on the benzoxaborole ring, could impact its metabolic fate and potentially offer therapeutic advantages. Until such studies are conducted and published, the role of deuterated crisaborole in a therapeutic context remains an open question and an area for potential future investigation.

References

- 1. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

Crisaborole-d4 for Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Crisaborole-d4, a deuterated analog of the non-steroidal anti-inflammatory drug crisaborole, and its application in pharmacokinetic (PK) studies. This compound is an essential tool for the accurate quantification of crisaborole in biological matrices, serving as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide details the properties of this compound, its hypothetical synthesis, and established experimental protocols for its use in preclinical and clinical research.

Introduction to Crisaborole and the Role of this compound

Crisaborole, marketed as Eucrisa®, is a phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory responses.[3][4][5] To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of crisaborole, sensitive and accurate bioanalytical methods are required.

This compound, with deuterium atoms incorporated into its structure, is chemically identical to crisaborole but has a higher molecular weight.[6][7][8] This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, making it an ideal internal standard for quantitative analysis.[1] The use of a SIL-IS like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of pharmacokinetic data.

Properties and Synthesis of this compound

Physicochemical Properties

A summary of the key physicochemical properties of Crisaborole and its deuterated analog are presented in Table 1.

| Property | Crisaborole | This compound |

| IUPAC Name | 4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)benzonitrile | 4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4 |

| Molecular Formula | C₁₄H₁₀BNO₃ | C₁₄H₆D₄BNO₃ |

| Molecular Weight | 251.05 g/mol | 255.07 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| CAS Number | 906673-24-3 | Not available |

Data sourced from commercial suppliers and chemical databases.[6][7][8]

Quality Specifications for Pharmacokinetic Studies

For its use as an internal standard, this compound must meet stringent quality criteria. A typical Certificate of Analysis would include the specifications outlined in Table 2.

| Parameter | Specification |

| Chemical Purity (HPLC) | >98% |

| Isotopic Purity | >95% Deuterium incorporation |

| Identity (¹H-NMR, MS) | Conforms to structure |

Data based on typical specifications from commercial suppliers.[2][6]

Hypothetical Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of crisaborole and general methods for deuterium labeling. A potential approach involves the deuteration of a key intermediate, 4-bromophenol, followed by a multi-step synthesis.

A workflow for this hypothetical synthesis is presented below.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols for Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol describes a typical pharmacokinetic study in rats following topical administration of crisaborole.

Objective: To determine the pharmacokinetic profile of crisaborole in rats after a single topical application.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Crisaborole ointment (2%)

-

This compound (for internal standard)

-

Anesthesia (e.g., isoflurane)

-

Clippers

-

Dosing template (e.g., 2 cm x 5 cm)

-

Occlusive dressing

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation: Acclimatize rats for at least 3 days prior to the study. The day before dosing, shave an area on the dorsal back of each rat.

-

Dosing: Anesthetize the rats. Apply a uniform layer of crisaborole ointment (e.g., 100 mg/kg) to the shaved area using a dosing template. Cover the application site with an occlusive dressing to prevent ingestion.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

The workflow for this in vivo study is illustrated below.

References

- 1. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdg.co.nz [bdg.co.nz]

- 3. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]

- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 5. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 6. sussex-research.com [sussex-research.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. theclinivex.com [theclinivex.com]

Isotopic Enrichment of Crisaborole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Crisaborole-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Crisaborole. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure the precise quantification of Crisaborole in biological matrices.[1][2] This document outlines a feasible synthetic pathway, detailed experimental protocols, methods for analytical characterization, and the mechanism of action of Crisaborole.

Overview of this compound

This compound is a stable isotope-labeled version of Crisaborole where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. The specific IUPAC name is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[2] This specific labeling provides a distinct mass difference from the parent compound, making it an ideal internal standard for mass spectrometry-based assays. Commercial suppliers typically offer this compound with a high degree of isotopic enrichment, often exceeding 95%.[5]

Table 1: Technical Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₆D₄BNO₃ | [1][5][6] |

| Molecular Weight | 255.07 g/mol | [1][6] |

| Isotopic Enrichment | >95% | [5] |

| Chemical Purity (HPLC) | >95% | [5] |

| Appearance | Off-white to light yellow solid | [1] |

Synthetic Pathway and Isotopic Enrichment Strategy

The synthesis of this compound involves a multi-step process designed to introduce deuterium at specific positions on the aromatic ring of a key precursor, followed by coupling to the benzoxaborole moiety. A plausible and efficient synthetic strategy is outlined below.

Logical Workflow for the Synthesis of this compound

The overall synthetic workflow can be visualized as a three-stage process:

-

Deuteration of a suitable aromatic precursor: This step is critical for achieving high isotopic enrichment.

-

Functional group transformation: The deuterated precursor is then converted into the key intermediate, 4-hydroxybenzonitrile-d4.

-

Final coupling: The deuterated intermediate is coupled with the benzoxaborole fragment to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages of this compound synthesis. These protocols are constructed based on established chemical transformations and may require optimization for specific laboratory conditions.

Stage 1: Synthesis of 4-Aminophenol-2,3,5,6-d4

This protocol is adapted from a method for the selective deuteration of 4-aminophenol.

Protocol:

-

To a microwave reactor vessel, add 4-aminophenol (e.g., 400 mg).

-

Add deuterium oxide (D₂O, e.g., 4 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 50 µL).

-

Seal the vessel and subject the mixture to microwave irradiation at 180 °C for a specified duration (e.g., 3-4 hours) to achieve high levels of deuteration. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After cooling, evaporate the solvent under reduced pressure.

-

For enhanced enrichment, the process can be repeated by adding fresh D₂O and catalyst and subjecting the mixture to another round of microwave irradiation.

-

The resulting deuterated 4-aminophenol can be purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol-d6).

Stage 2: Synthesis of 4-Hydroxybenzonitrile-2,3,5,6-d4 via Sandmeyer Reaction

This protocol describes the conversion of the deuterated 4-aminophenol to deuterated 4-hydroxybenzonitrile. The Sandmeyer reaction is a well-established method for converting aromatic amines to various functional groups, including nitriles.

Protocol:

-

Diazotization:

-

Dissolve 4-aminophenol-2,3,5,6-d4 in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude 4-hydroxybenzonitrile-2,3,5,6-d4 can be purified by column chromatography on silica gel.

-

Stage 3: Synthesis of this compound

This final step involves the coupling of the deuterated 4-hydroxybenzonitrile with a protected form of the benzoxaborole moiety, typically via a Williamson ether synthesis.

Protocol:

-

In a reaction flask, combine 4-hydroxybenzonitrile-2,3,5,6-d4, a protected 5-bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (e.g., protected with a suitable group like a pinacol ester), and a base such as potassium carbonate.

-

Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the crude product and wash with water.

-

Deprotection of the boronic acid protecting group can be achieved under appropriate conditions (e.g., acidic hydrolysis).

-

The final product, this compound, can be purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.

Quantitative Data

The following table summarizes the expected materials and typical outcomes for the synthesis of this compound. Yields and isotopic purity are representative and may vary depending on reaction conditions and optimization.

Table 2: Summary of Synthetic Steps and Expected Outcomes

| Step | Starting Material | Key Reagents | Product | Typical Yield | Expected Isotopic Purity |

| 1 | 4-Aminophenol | D₂O, HCl (cat.), Microwave | 4-Aminophenol-d₄ | 80-90% | >98% |

| 2 | 4-Aminophenol-d₄ | NaNO₂, H₂SO₄, CuCN, KCN | 4-Hydroxybenzonitrile-d₄ | 60-70% | >98% |

| 3 | 4-Hydroxybenzonitrile-d₄, Protected 5-bromo-benzoxaborole | K₂CO₃, DMF | Crisaborole-d₄ | 70-80% | >98% |

| Overall | Crisaborole-d₄ | 34-50% | >95% |

Analytical Techniques for Isotopic Enrichment Determination

The determination of isotopic enrichment is crucial to validate the synthesis of this compound and to ensure its suitability as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS can accurately determine the mass-to-charge ratio (m/z) of the parent and deuterated compounds, allowing for the quantification of different isotopologues.

Experimental Protocol:

-

Prepare solutions of Crisaborole and this compound at a known concentration.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the full scan mass spectra for both compounds.

-

The isotopic distribution of the molecular ion cluster for this compound is analyzed. The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR can be used to directly observe the deuterium signals.

Experimental Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 of the benzonitrile ring confirms successful deuteration.

-

Integration of the residual proton signals against a known internal standard can provide a quantitative measure of the isotopic enrichment.

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their positions.

Mechanism of Action: PDE4 Inhibition

Crisaborole exerts its therapeutic effect in atopic dermatitis by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory cascade.[3][4][7]

In inflammatory cells, PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP).[8] By inhibiting PDE4, Crisaborole increases the intracellular levels of cAMP.[3][4][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-13.[7][10][11] This ultimately results in the alleviation of the inflammatory symptoms associated with atopic dermatitis.[8][12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. dermnetnz.org [dermnetnz.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. sussex-research.com [sussex-research.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 10. news-medical.net [news-medical.net]

- 11. jcadonline.com [jcadonline.com]

- 12. Topical application of a PDE4 inhibitor ameliorates atopic dermatitis through inhibition of basophil IL-4 production|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 13. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Quantification of Crisaborole using Crisaborole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis. Accurate and reliable quantification of Crisaborole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Crisaborole in human plasma, utilizing its deuterated analog, Crisaborole-d4, as an internal standard (IS) to ensure high accuracy and precision.

Mechanism of Action

Crisaborole exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP helps to reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.

Figure 1: Crisaborole's Mechanism of Action.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Crisaborole from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)

-

Acetonitrile (HPLC grade), chilled

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to the plasma sample.

-

Add 300 µL of chilled acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Crisaborole | 250.0 | 118.0 | 25 |

| This compound | 254.0 | 121.9 | 25 |

Note: Collision energy may require optimization depending on the instrument used.

Method Validation Data

The presented method has been validated based on published data. Key validation parameters are summarized below.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.20 - 80 ng/mL (r² > 0.99) |

| Accuracy | -2.29% to 6.33% |

| Precision (Intra-day) | < 9.17% |

| Precision (Inter-day) | < 9.17% |

| Extraction Recovery | Crisaborole: ~84.6%this compound: ~91.4% |

| Matrix Effect | Not significant |

| Stability | Stable under various storage conditions |

Experimental Workflow

The overall workflow for the quantification of Crisaborole in plasma is depicted below.

Application Note: High-Throughput Quantification of Crisaborole in Human Plasma Using UPLC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of crisaborole in human plasma. The protocol utilizes Crisaborole-d4 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1] The methodology involves a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[2][3] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of pro-inflammatory cytokines.[2][4][5] Accurate quantification of crisaborole in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a UPLC-MS/MS assay designed for the reliable measurement of crisaborole in human plasma.

Signaling Pathway of Crisaborole

Crisaborole exerts its anti-inflammatory effects by targeting the phosphodiesterase 4 (PDE4) enzyme. In inflammatory cells, overactive PDE4 degrades cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP), leading to an overproduction of inflammatory cytokines. Crisaborole inhibits PDE4, preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response associated with atopic dermatitis.[4][5][6]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for the quantification of crisaborole in human plasma.

Materials and Reagents

-

Crisaborole analytical standard

-

This compound internal standard (IS)[1]

-

Acetonitrile (UPLC-MS grade)

-

Methanol (UPLC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 4500 or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

-

96-well collection plates

Experimental Workflow

The overall experimental workflow consists of sample preparation, UPLC separation, and MS/MS detection.

Detailed Methodologies

1. Preparation of Stock and Working Solutions

-

Crisaborole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of crisaborole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[7]

-

Working Solutions: Prepare serial dilutions of the crisaborole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same solvent.

2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a 96-well plate for analysis.

3. UPLC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

| Parameter | Condition |

| UPLC System | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 3-4 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Crisaborole | m/z 250.1 → 117.9[8] |

| This compound | m/z 254.1 → 122.1[8] |

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Crisaborole | 0.20 - 100 | > 0.99 |

The validated linear range for crisaborole was demonstrated from 0.200 to 100 ng/mL, with a lower limit of quantification (LLOQ) of 0.200 ng/mL.[8]

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 0.20 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.60 | < 15 | < 15 | 85 - 115 |

| Mid QC | 30.0 | < 15 | < 15 | 85 - 115 |

| High QC | 75.0 | < 15 | < 15 | 85 - 115 |

The intra- and inter-day precision was found to be less than 9.17%, with accuracy ranging from -2.29% to 6.33% across all quality control samples, meeting regulatory requirements for bioanalytical method validation.[3]

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of crisaborole in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies in a regulated bioanalytical environment.

References

- 1. veeprho.com [veeprho.com]

- 2. Therapeutic potential and mechanism of action of Crisaborole_Chemicalbook [chemicalbook.com]

- 3. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 5. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Crisaborole in Human Plasma using UPLC-MS/MS with Crisaborole-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Crisaborole in human plasma. The method utilizes Crisaborole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making this method suitable for high-throughput pharmacokinetic and bioequivalence studies. The method was developed and validated based on established regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction